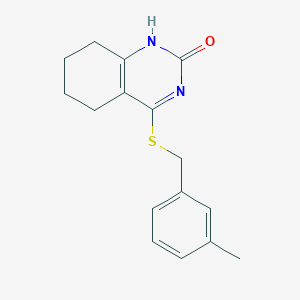

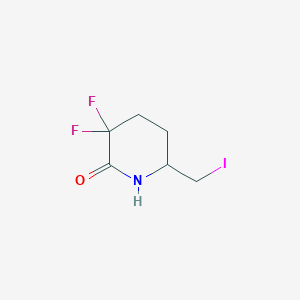

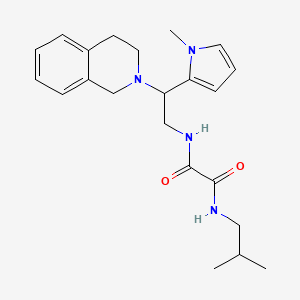

4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its key functional groups .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Applications De Recherche Scientifique

Synthesis and Characterization

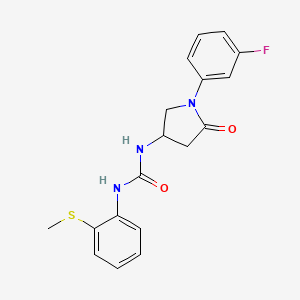

The compound 4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is part of a broader class of compounds known as tetrahydroquinazolines, which have been extensively researched for their diverse applications in scientific research. Tetrahydroquinazolines can be synthesized through various methods, including the reaction of aldehydes with 2-aminobenzylamine under mild conditions, leading to 1,2,3,4-tetrahydroquinazolines. These intermediates can then be further modified through different chemical reactions to obtain the desired tetrahydroquinazoline derivatives (Eynde et al., 1993). Additionally, solvent-free synthesis methods have been developed, which involve the direct reaction of 2-aminobenzylamine with benzaldehyde derivatives, providing an efficient and green approach to synthesizing 2-aryl-1,2,3,4-tetrahydroquinazolines (Correa et al., 2002).

Biological Applications

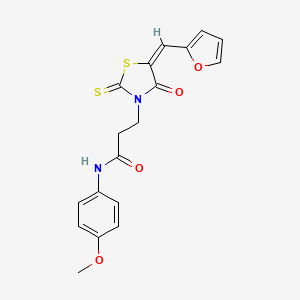

Tetrahydroquinazoline derivatives have been evaluated for their potential biological activities, including antimicrobial and anticonvulsant properties. For instance, some 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones, synthesized from N-substituted-o-nitrobenzylamines, have been suggested to possess antithyroidal, antitubercular, and/or antifungal properties (Orth & Jones, 1961). Furthermore, novel derivatives of 2-thioxoquinazolin-4(3H)-ones have been synthesized and shown to exhibit broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These compounds have also demonstrated potent anticonvulsant activity in maximal electroshock (MES) convulsion models, highlighting their potential for further therapeutic development (Rajasekaran et al., 2013).

Chemical Applications

In the field of chemistry, tetrahydroquinazoline derivatives have been explored as corrosion inhibitors and in the development of novel chemosensors. Schiff bases derived from quinazoline compounds have been identified as highly efficient inhibitors of mild steel corrosion, offering a cost-effective and stable solution for protecting metal surfaces in corrosive environments (Jamil et al., 2018). Additionally, rhodamine-2-thioxoquinazolin-4-one conjugates have been synthesized and shown to act as highly sensitive and selective fluorescent sensors for detecting Fe³⁺ ions, demonstrating practical applications in environmental monitoring and biological imaging (Wang et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

4-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-11-5-4-6-12(9-11)10-20-15-13-7-2-3-8-14(13)17-16(19)18-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCSUSIGMVZJSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC(=O)NC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459683.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methylpiperidine](/img/structure/B2459684.png)

![methyl 4-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)benzoate](/img/structure/B2459691.png)

![1-Bromo-4-[3-(bromomethyl)phenyl]benzene](/img/structure/B2459695.png)

![4-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2459699.png)

![1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459705.png)